

Application Notes and Protocols for Hpk1-IN-25 in Syngeneic Mouse Models

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Compound of Interest

Compound Name: *Hpk1-IN-25*

Cat. No.: *B12421007*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell activation and proliferation, thereby limiting anti-tumor immunity.[3][4] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance the body's natural defenses against cancer. Small molecule inhibitors targeting HPK1 have demonstrated the potential to restore and amplify T-cell-mediated tumor cell killing.[5][6]

Hpk1-IN-25 is a potent inhibitor of HPK1 with a reported IC₅₀ of 129 nM.[7] While detailed in vivo studies for **Hpk1-IN-25** are not extensively published, this document provides comprehensive application notes and protocols for utilizing HPK1 inhibitors in syngeneic mouse models, drawing upon data from structurally and functionally similar tool compounds. These protocols and data serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of HPK1 inhibitors like **Hpk1-IN-25**.

Mechanism of Action of HPK1 Inhibition

Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76.[2] This

phosphorylation leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation of SLP-76.[2] This action effectively terminates the TCR signal, reducing T-cell activation, proliferation, and cytokine production.

HPK1 inhibitors, such as **Hpk1-IN-25**, block the catalytic activity of HPK1. This prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines like IL-2 and IFN- γ . [8] This heightened anti-tumor immune response can lead to significant tumor growth inhibition.

Data Presentation: Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

The following tables summarize the anti-tumor efficacy of various tool compound HPK1 inhibitors in commonly used syngeneic mouse models. This data is presented to provide an expectation of the potential efficacy of potent HPK1 inhibitors.

Table 1: Monotherapy Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound	Mouse Strain	Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Complete Responses (CR)	Citation(s)
NDI-101150	BALB/c	EMT-6 (Mammary)	75 mg/kg, p.o., q.d.	Significant	7/10 mice	[9]
Unnamed Inhibitor	BALB/c	CT26 (Colon)	30 mg/kg, p.o., b.i.d.	42%	Not Reported	[10]
Novel Inhibitor	C57BL/6	LLC (Lung)	Oral Dosing	Strong TGI	Not Reported	[11]
Novel Inhibitor	C57BL/6	MC38 (Colon)	Oral Dosing	Strong TGI	Not Reported	[11]
Novel Inhibitor	BALB/c	CT26 (Colon)	Oral Dosing	Strong TGI	Not Reported	[11]

Table 2: Combination Therapy Efficacy of HPK1 Inhibitors with Anti-PD-1/PD-L1 in Syngeneic Mouse Models

Compound	Mouse Strain	Tumor Model	Combination Agent	Tumor Growth Inhibition (TGI)	Complete Responses (CR)	Citation(s)
Unnamed Inhibitor	BALB/c	CT26 (Colon)	Anti-PD-1	95%	Not Reported	[10]
BGB-15025	BALB/c	CT26 (Colon)	Anti-PD-1	Enhanced effect over single agents	Not Reported	[6]
BGB-15025	BALB/c	EMT-6 (Mammary)	Anti-PD-1	Enhanced effect over single agents	Not Reported	[6]
Compound K	C57BL/6	MC38 (Colon)	Anti-PD-1	Synergistic efficacy	Increased CRs	[4]
DS21150768	C57BL/6	MC38 (Colon)	Anti-PD-L1	Significantly suppressed tumor growth	Not Reported	[12]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate an HPK1 inhibitor as a monotherapy or in combination with a checkpoint inhibitor.

1. Cell Culture and Tumor Implantation:

- Culture murine tumor cells (e.g., MC38, CT26, EMT-6) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1×10^6 cells/100 μ L).
- Subcutaneously inject the cell suspension into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line).

2. Animal Randomization and Treatment:

- Monitor tumor growth using calipers.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, **Hpk1-IN-25**, Anti-PD-1, **Hpk1-IN-25** + Anti-PD-1).
- Prepare the HPK1 inhibitor formulation for oral gavage or intraperitoneal injection based on its solubility and pharmacokinetic properties.
- Administer the HPK1 inhibitor at the desired dose and schedule (e.g., once or twice daily).
- Administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) typically via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).
- Administer vehicle control to the control group following the same schedule.

3. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor animal health daily.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and the number of complete responses.
- Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol describes the isolation and analysis of immune cells from tumors to assess the pharmacodynamic effects of HPK1 inhibition.

1. Tumor Digestion:

- At the study endpoint, excise tumors from euthanized mice.
- Mince the tumors into small pieces in a petri dish containing RPMI medium.
- Transfer the minced tissue to a digestion buffer containing collagenase and DNase.
- Incubate at 37°C with agitation for 30-60 minutes.
- Neutralize the enzymatic digestion with media containing FBS.

2. Single-Cell Suspension Preparation:

- Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).

3. Staining for Flow Cytometry:

- Count the viable cells and adjust the concentration.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain the cells with a panel of fluorescently conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c).
- For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), stimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6

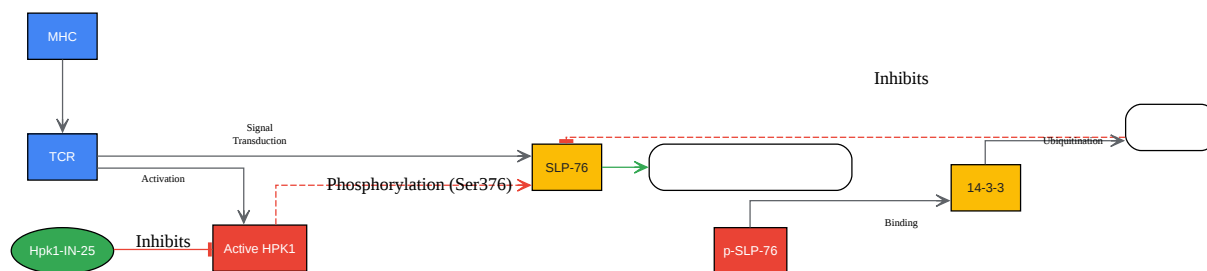
hours before surface staining.

- After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer.
- Stain for intracellular targets.

4. Data Acquisition and Analysis:

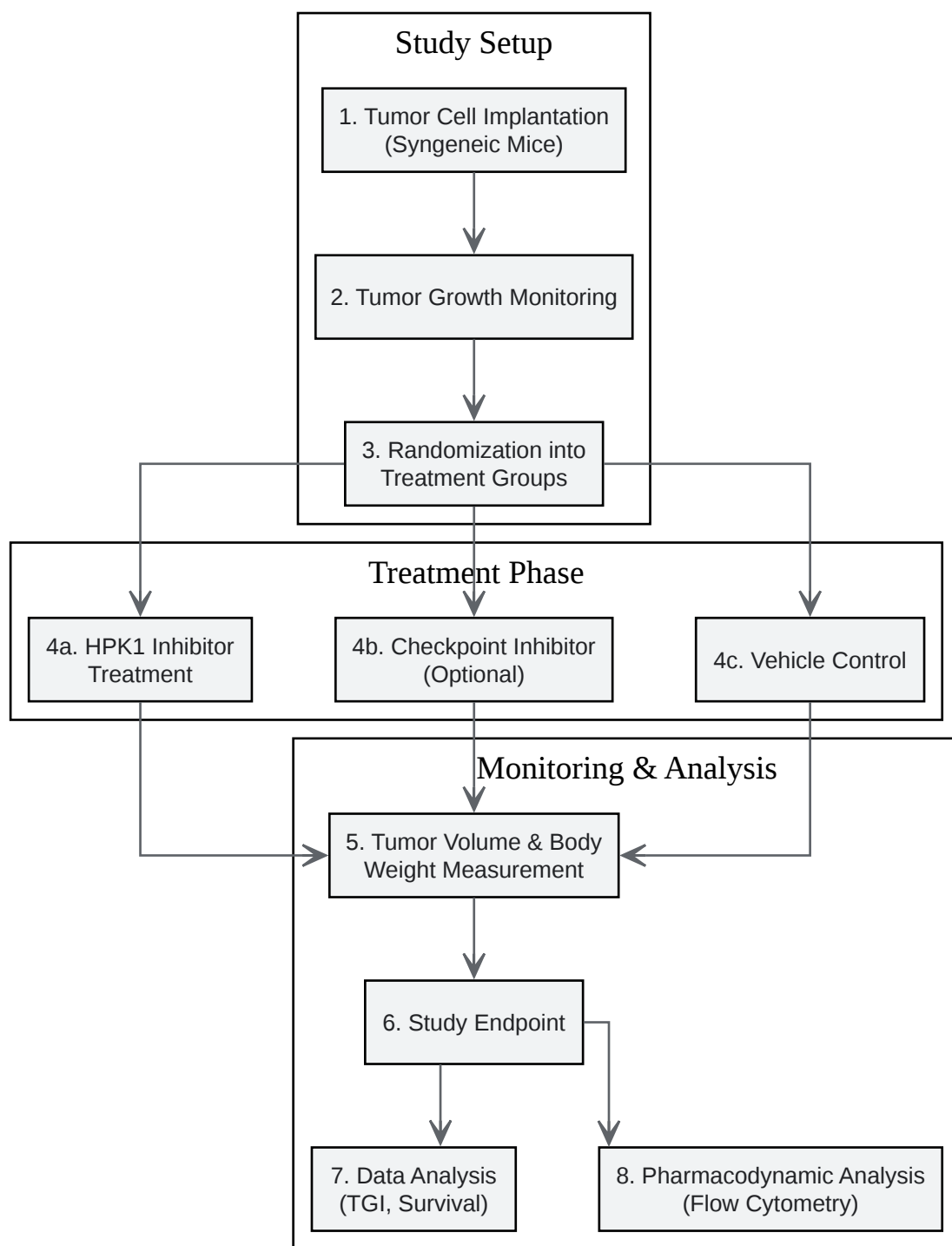
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the tumor microenvironment.

Mandatory Visualizations



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Caption: HPK1 Signaling Pathway and Inhibition.



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Caption: In Vivo Efficacy Study Workflow.

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